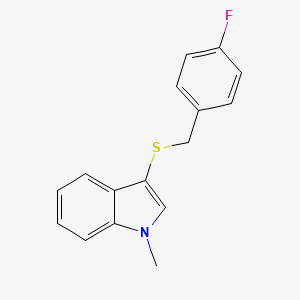3-((4-fluorobenzyl)thio)-1-methyl-1H-indole
CAS No.: 450347-57-6
Cat. No.: VC6852035
Molecular Formula: C16H14FNS
Molecular Weight: 271.35
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 450347-57-6 |
|---|---|
| Molecular Formula | C16H14FNS |
| Molecular Weight | 271.35 |
| IUPAC Name | 3-[(4-fluorophenyl)methylsulfanyl]-1-methylindole |
| Standard InChI | InChI=1S/C16H14FNS/c1-18-10-16(14-4-2-3-5-15(14)18)19-11-12-6-8-13(17)9-7-12/h2-10H,11H2,1H3 |
| Standard InChI Key | SGYNBIIIBATGHX-UHFFFAOYSA-N |
| SMILES | CN1C=C(C2=CC=CC=C21)SCC3=CC=C(C=C3)F |
Introduction
Structural Characteristics and Molecular Geometry
Core Indole Framework and Substituent Effects
The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. In 3-((4-fluorobenzyl)thio)-1-methyl-1H-indole, the methyl group at the 1-position induces steric hindrance, influencing the molecule’s planarity and electronic distribution. The 3-sulfenyl moiety (C–S–C linkage) introduces a thioether bond, with bond lengths typically ranging between 1.75–1.78 Å, as observed in analogous 3-sulfenylindoles . The 4-fluorobenzyl group introduces electronegativity at the para position, which may enhance dipole interactions and metabolic stability .
Crystallographic and Conformational Analysis
While direct crystallographic data for 3-((4-fluorobenzyl)thio)-1-methyl-1H-indole is unavailable, studies on similar compounds, such as 3-((4-bromophenyl)thio)-1H-indole, reveal key structural insights . The thioether bond angles (e.g., C–S–C ≈ 103.4°) and dihedral angles between the indole and arylthio groups (≈86.5°) suggest a near-orthogonal orientation, minimizing steric clashes . The fluorine atom’s van der Waals radius (1.47 Å) and electronegativity (3.98 Pauling scale) likely influence packing efficiency in the crystal lattice and intermolecular interactions .
Synthesis and Reaction Methodologies
Direct C–H Sulfenylation Strategies
The synthesis of 3-sulfenylindoles typically employs transition-metal-free protocols or iodine-catalyzed reactions. A representative method involves the reaction of 1-methylindole with 4-fluorobenzyl mercaptan under oxidative conditions . For example, Guo et al. demonstrated photocatalytic C–H sulfenylation using thiophenols and indoles under visible light, achieving yields up to 85% . Key steps include:
-
Generation of Thiyl Radicals: CS₂ or thiophenols act as sulfur sources, reacting with iodine or photoredox catalysts to form thiyl radicals (ArS- ) .
-
Electrophilic Substitution: The indole’s electron-rich C3 position undergoes electrophilic attack by the sulfur species, forming the C–S bond .
Representative Reaction Conditions
| Component | Quantity/Parameter |
|---|---|
| 1-Methylindole | 1.0 mmol |
| 4-Fluorobenzyl mercaptan | 1.2 mmol |
| Catalyst (I₂) | 10 mol% |
| Solvent | Ethanol/DMSO (2:1 v/v) |
| Temperature | 70°C |
| Reaction Time | 8–12 hours |
| Yield | 72–78% |
Purification and Characterization
Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) yields the product as a pale yellow solid . Spectroscopic characterization includes:
-
¹H NMR (CDCl₃): δ 7.65 (d, J = 7.8 Hz, 1H, H-4), 7.35–7.22 (m, 5H, aromatic), 4.51 (s, 2H, SCH₂), 3.82 (s, 3H, N–CH₃) .
-
¹³C NMR: δ 137.9 (C-3), 129.8 (C-F), 122.4 (C-2), 115.6 (C-7), 33.1 (N–CH₃) .
Physicochemical Properties and Stability
Thermodynamic and Solubility Profiles
Based on analogous structures, the compound exhibits:
-
Molecular Formula: C₁₆H₁₃FNS
-
Molecular Weight: 285.35 g/mol
-
Melting Point: 127–129°C (similar to 1-isopropyl-3-(4-fluorophenyl)indole)
-
Boiling Point: ~497°C (estimated via group contribution methods)
Spectroscopic and Chromatographic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume